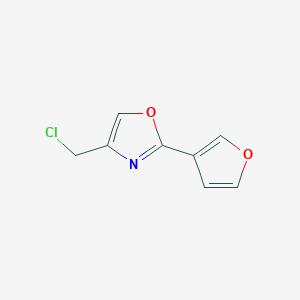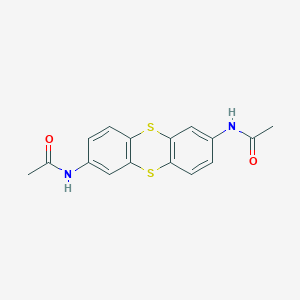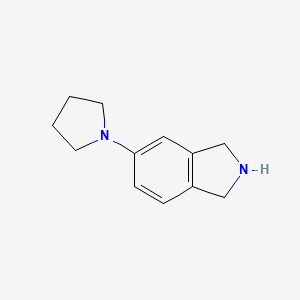
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate
Vue d'ensemble
Description
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and an ester functional group. Its molecular formula is C13H16ClNO4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate typically involves multiple steps. One common method includes the esterification of 5-Amino-2-chlorobenzoic acid with 1-allyloxycarbonyl-1-methyl-ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 5-nitro-2-chlorobenzoic acid derivatives, while reduction of the ester group may produce the corresponding alcohol .
Applications De Recherche Scientifique
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-chlorobenzoic acid methyl ester: Similar structure but with a methyl ester group instead of an allyloxycarbonyl-1-methyl-ethyl ester group.
2-Amino-5-chlorobenzoic acid: Lacks the ester functional group, making it less reactive in certain chemical reactions.
Uniqueness
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both an amino group and an ester group provides versatility in synthetic chemistry and potential for diverse biological activities .
Propriétés
Numéro CAS |
174489-43-1 |
|---|---|
Formule moléculaire |
C14H16ClNO4 |
Poids moléculaire |
297.73 g/mol |
Nom IUPAC |
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate |
InChI |
InChI=1S/C14H16ClNO4/c1-4-7-19-13(18)14(2,3)20-12(17)10-8-9(16)5-6-11(10)15/h4-6,8H,1,7,16H2,2-3H3 |
Clé InChI |
RGPKEFLHWNRAPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bromo(nitro)methylidene]-1-methylimidazolidine](/img/structure/B8485125.png)



![1-[(4-Nitrophenyl)(phenyl)methyl]-1H-imidazole](/img/structure/B8485145.png)





![Pyrido[2,3-b]pyrazine-7-carboxaldehyde](/img/structure/B8485196.png)

